molecular formula C9H13ClN4O2 B14802895 tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate

tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate

Cat. No.: B14802895
M. Wt: 244.68 g/mol
InChI Key: QUBJUGKMESJWEN-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate typically involves the reaction of 4-amino-2-chloropyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor or activator of specific enzymes, providing insights into their function and regulation .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in the synthesis of active ingredients .

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (4-amino-2-chloropyrimidin-5-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13ClN4O2

Molecular Weight

244.68 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-chloropyrimidin-5-yl)carbamate

InChI

InChI=1S/C9H13ClN4O2/c1-9(2,3)16-8(15)13-5-4-12-7(10)14-6(5)11/h4H,1-3H3,(H,13,15)(H2,11,12,14)

InChI Key

QUBJUGKMESJWEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(N=C1N)Cl

Origin of Product

United States

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